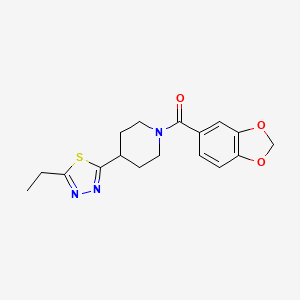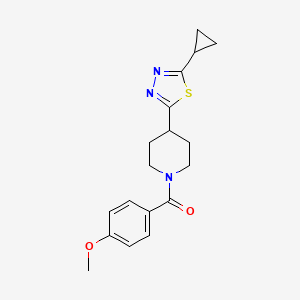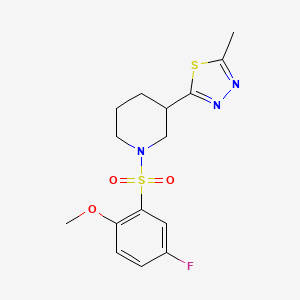![molecular formula C18H21N5O2S B6578671 N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide CAS No. 1170128-92-3](/img/structure/B6578671.png)
N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide is a novel compound that has recently garnered attention in various fields due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide involves a multi-step process. The synthetic route typically begins with the preparation of the 1-(propan-2-yl)-1H-pyrazole, which is then subjected to a series of reactions to introduce the 1,3,4-oxadiazole moiety. The final step involves the coupling of the oxadiazole with the benzamide derivative. Reaction conditions often include the use of strong acids or bases, solvents like DMF or DMSO, and temperatures ranging from 50 to 150°C.
Industrial Production Methods
For large-scale industrial production, the process is optimized to enhance yield and reduce costs. This might involve the use of continuous flow reactors, where the reactants are continuously fed into the reactor and products continuously removed. This method ensures better control over reaction conditions and enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide undergoes several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Reduction reactions typically involve the conversion of functional groups to more reduced forms.
Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydride reagents such as lithium aluminium hydride.
Substitution: : Alkyl halides and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions vary depending on the reactants and conditions used. Oxidation typically yields oxidized derivatives of the benzamide and pyrazole moieties. Reduction results in more hydrogenated forms, while substitution can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide has found applications across various scientific domains:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : Investigated for its potential role as an enzyme inhibitor or ligand.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrazole and oxadiazole rings are known to interact with various enzymes and receptors, influencing their activity. These interactions often involve hydrogen bonding, van der Waals forces, and π-π interactions. The benzamide moiety enhances the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other pyrazole-oxadiazole derivatives, N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide stands out due to its unique combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity.
List of Similar Compounds
N-{5-[1-(methyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(methylsulfanyl)benzamide
N-{5-[1-(ethyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(ethylsulfanyl)benzamide
N-{5-[1-(butyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(butylsulfanyl)benzamide
So, what do you think? Shall we dive deeper into any particular section?
Properties
IUPAC Name |
N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11(2)23-15(8-9-19-23)17-21-22-18(25-17)20-16(24)13-6-5-7-14(10-13)26-12(3)4/h5-12H,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVBCIOQEUULDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(ethanesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578589.png)
![1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578599.png)


![4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine](/img/structure/B6578613.png)


![N-[4-(dimethylamino)phenyl]-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6578638.png)
![N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide](/img/structure/B6578645.png)
![1-benzyl-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea](/img/structure/B6578660.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6578673.png)
![2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one](/img/structure/B6578683.png)
![2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one](/img/structure/B6578687.png)
![N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6578691.png)
